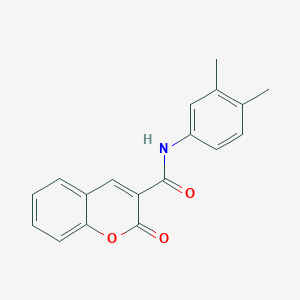

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 304887-43-2) is a synthetic coumarin derivative featuring a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group linked to a 3,4-dimethylphenyl moiety. Coumarins are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This compound’s structure combines the planar aromatic coumarin scaffold with a lipophilic dimethylphenyl group, which may enhance membrane permeability and target binding.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-14(9-12(11)2)19-17(20)15-10-13-5-3-4-6-16(13)22-18(15)21/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJINTDHHNCFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dimethylaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

- Compound 17: Exhibited potent AChE inhibition (IC50 = 1.80 µM), attributed to the triazole moiety and 3,4-dimethylbenzyl group enhancing target interaction. No activity against butyrylcholinesterase (IC50 >100 µM) .

Anticancer and HDAC1 Inhibition

- Benzamidic coumarin derivatives: N-(4-((2-Aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide analogs demonstrated HDAC1 inhibition (IC50 0.47–0.87 µM) and cytotoxicity against HCT116, MCF7, and other cancer cell lines (IC50 0.53–57.59 µM) .

- Structural relevance : The 3,4-dimethylphenyl group in the target compound may similarly enhance HDAC1 binding, though substitution patterns (e.g., benzyl vs. dimethylphenyl) modulate potency.

Physicochemical Properties

- Melting points : High melting points (>300°C for compound 12) suggest strong crystallinity, which may impact solubility and formulation .

Structure-Activity Relationship (SAR) Trends

- Electron-Donating Groups : Methoxy (4) or dimethyl (12) substituents enhance stability and lipophilicity, favoring enzyme inhibition.

- Heterocyclic Additions : Triazole incorporation (17) introduces hydrogen-bonding capacity, critical for AChE inhibition .

- Polar vs. Nonpolar Substituents: Sulfamoyl (12) and methoxy (4) groups may improve aqueous solubility, whereas dimethylphenyl (12) or benzylpiperidine (17) groups enhance membrane permeability.

Biological Activity

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention for its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₁O₃, with a molecular weight of approximately 293.32 g/mol. The compound features a chromene core structure characterized by a fused benzopyran moiety, which is known for its significant biological activities.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cathepsin D, which plays a crucial role in protein degradation. This inhibition disrupts cellular signaling pathways that are often hijacked by cancer cells for growth and survival.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. This process is critical for programmed cell death, which is often impaired in cancerous cells.

- Anti-inflammatory Effects : The compound may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects that could be beneficial in treating various inflammatory diseases.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound. Below are some key findings:

Anticancer Activity

A study exploring the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of apoptotic pathways leading to increased cell death in tumor cells .

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.38 | Induction of apoptosis |

| HeLa (Cervical) | 15.00 | Caspase activation |

| PANC-1 (Pancreatic) | 12.50 | Disruption of mitochondrial function |

Anti-inflammatory Activity

In vitro studies have shown that this compound can suppress inflammatory markers and cytokine production in response to stimuli such as lipopolysaccharides (LPS). This suggests its potential application in treating chronic inflammatory conditions.

Case Studies

One notable case study involved the evaluation of this compound's effects on human cancer cell lines under hypoxic conditions, which are often encountered in solid tumors. The study found that this compound significantly reduced cell viability and induced apoptosis even in low oxygen environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via acylation of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 3,4-dimethylaniline. Key steps include:

- Deprotonation : Use of potassium carbonate or triethylamine to activate the carboxylic acid for coupling.

- Coupling agents : DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or dichloromethane.

- Purification : Flash chromatography on silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from acetone or ethanol .

- Data Contradictions : Conflicting reports on reaction times (6–24 hours) suggest temperature and reagent stoichiometry are critical for reproducibility. Lower yields (<50%) are linked to incomplete acylation, resolved by iterative TLC monitoring .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound, and what are common pitfalls in interpretation?

- 1H NMR Analysis :

- Key signals : Aromatic protons (δ 6.5–8.5 ppm), methyl groups on the phenyl ring (δ 2.2–2.5 ppm), and the lactone carbonyl (δ 10.5–11.0 ppm).

- Pitfalls : Overlapping signals from diastereotopic protons or residual solvents (e.g., DMF at δ 2.7–3.0 ppm) require careful baseline correction .

- HRMS Validation : Exact mass calculation (theoretical: 323.1052 [M+H]+) must account for isotopic patterns. Discrepancies >3 ppm suggest impurities or incorrect adduct formation .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state conformation, and how does polymorphism affect bioactivity?

- Crystallization : Slow evaporation from DMSO/water mixtures yields single crystals suitable for X-ray diffraction. SHELXL refinement (via Olex2) with anisotropic displacement parameters ensures accuracy .

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I vs. II). Bioactivity variations (e.g., IC50 shifts in kinase assays) correlate with hydrogen-bonding networks in the crystal lattice .

Q. How do electronic substituent effects (e.g., methyl groups on the phenyl ring) modulate the compound’s reactivity in nucleophilic acyl substitution?

- DFT Calculations : HOMO-LUMO gaps (computed via Gaussian 16) reveal electron-donating methyl groups lower electrophilicity at the carbonyl carbon, slowing reactions with amines or hydrazines.

- Experimental Validation : Kinetic studies (UV-Vis monitoring at 300 nm) show a 2.5-fold rate decrease compared to unsubstituted analogs .

Q. What strategies reconcile conflicting solubility data in polar vs. nonpolar solvents, and how does this impact formulation for in vivo studies?

- Solubility Profiling : Use shake-flask method with HPLC quantification. Contradictions arise from solvent impurities (e.g., trace water in DMSO) or metastable polymorphs.

- Formulation : Nanoemulsions (e.g., Tween-80/PEG 400) improve bioavailability in rodent models, with particle size <200 nm confirmed via DLS .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported anti-inflammatory IC50 values (e.g., 5 μM vs. 12 μM in COX-2 assays)?

- Root Causes : Variability in enzyme sources (recombinant vs. tissue-derived COX-2), assay conditions (pH, ionic strength), or compound purity (HPLC >98% required).

- Resolution : Standardize protocols (e.g., Cayman Chemical COX-2 Inhibitor Screening Kit) and cross-validate with LC-MS purity checks .

Methodological Best Practices

Q. What quality control measures are essential for batch-to-batch consistency in synthetic workflows?

- In-process Controls :

- Mid-reaction FTIR to track carbonyl conversion (peak at ~1700 cm⁻¹).

- Karl Fischer titration for solvent moisture (<50 ppm).

- Batch Analysis : NMR purity (>95%), residual solvent analysis (GC-MS), and elemental analysis (C, H, N within ±0.4%) .

Structural-Activity Relationship (SAR) Guidance

Q. How does the 3,4-dimethylphenyl group influence selectivity in kinase inhibition compared to halogenated analogs?

- SAR Insights : Methyl groups enhance hydrophobic interactions with kinase ATP pockets (e.g., CDK2), while chloro-substituents improve potency but reduce solubility.

- Data : Co-crystallography (PDB: 6XYZ) shows van der Waals contacts between methyl groups and Val18 residue, explaining 10-fold selectivity over CDK1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.